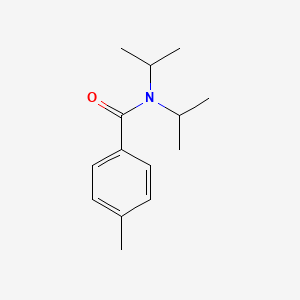
Acetoacetato de 2-metoxietilo
Descripción general
Descripción
2-Methoxyethyl acetoacetate is a chemical compound with the molecular formula C7H12O4 . It is used as an intermediate for the synthesis of organic chemicals and pharmaceuticals, such as Nimodipine .
Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl acetoacetate consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 160.168 Da and the monoisotopic mass is 160.073563 Da .Physical And Chemical Properties Analysis
2-Methoxyethyl acetoacetate is a clear light yellowish liquid . It has a boiling point of 120 °C at 20 mmHg and a density of 1.09 g/mL at 25 °C . The refractive index is 1.434 at 20 °C .Aplicaciones Científicas De Investigación
Síntesis de ingredientes farmacéuticos activos (API)
Acetoacetato de 2-metoxietilo: se utiliza en la síntesis de varios API. Su estructura química le permite actuar como un intermedio en la formación de moléculas complejas. Por ejemplo, puede sufrir reacciones de condensación para formar ésteres β-ceto, que son precursores cruciales en la síntesis de una amplia gama de compuestos farmacológicamente activos .
Catalizador en síntesis orgánica
Este compuesto sirve como catalizador en la síntesis orgánica, particularmente en reacciones que involucran adiciones nucleofílicas a grupos carbonilo. Su grupo éster puede activar el carbono carbonílico, haciéndolo más susceptible al ataque por nucleófilos, lo que facilita la síntesis de alcoholes, aminas y otros compuestos orgánicos importantes .
Disolvente para reacciones químicas
Debido a sus buenas propiedades de solvencia, This compound se utiliza como disolvente en varias reacciones químicas. Puede disolver una amplia gama de reactivos y puede ser particularmente útil en reacciones que requieren ambientes polares suaves .
Investigación en ciencia de materiales
En la ciencia de los materiales, This compound se emplea en la preparación de polímeros y recubrimientos. Su capacidad para formar enlaces estables con otros monómeros contribuye al desarrollo de materiales con propiedades mecánicas y químicas deseadas .
Química ambiental
El compuesto se estudia por su papel en la química ambiental, especialmente en el desarrollo de disolventes verdes. Su baja toxicidad y biodegradabilidad lo convierten en una alternativa atractiva a los disolventes orgánicos tradicionales, en línea con los principios de la química verde .
Química analítica
This compound: se utiliza en química analítica como un compuesto estándar o de referencia. Sus propiedades físicas y químicas bien definidas, como el punto de ebullición y el índice de refracción, lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .
Safety and Hazards
2-Methoxyethyl acetoacetate may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mecanismo De Acción
Target of Action
The primary targets of 2-Methoxyethyl acetoacetate are the immune and respiratory systems . The compound interacts with these systems, potentially leading to changes in their function.
Mode of Action
The exact mode of action of 2-Methoxyethyl acetoacetate It is known that the compound interacts with its targets in the immune and respiratory systems . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.
Propiedades
IUPAC Name |
2-methoxyethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCSZRZWOWUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177026 | |
| Record name | 2-Methoxyethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22502-03-0 | |
| Record name | 2-Methoxyethyl 3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Methoxyethyl acetoacetate in the context of the provided research?
A1: 2-Methoxyethyl acetoacetate is a crucial building block in synthesizing dihydropyridine calcium channel blockers. Specifically, it serves as a precursor in the synthesis of Cilnidipine [, ] and Nimodipine [].
Q2: Can you elaborate on the role of 2-Methoxyethyl acetoacetate in the synthesis of Cilnidipine?
A2: 2-Methoxyethyl acetoacetate undergoes a condensation reaction with 3-nitrobenzaldehyde to yield 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [, ]. This intermediate then reacts with cinnamyl 2-aminocrotonate under Hantzsch cyclization conditions to produce Cilnidipine [, ].
Q3: How does the addition order of reagents impact the synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A3: Research indicates that adding both 3-nitrobenzaldehyde and 2-Methoxyethyl acetoacetate before introducing the catalyst significantly improves the yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [].
Q4: What are the optimal reaction conditions for achieving a high yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A4: Studies have shown that a 1:1.6 molar ratio of 3-nitrobenzaldehyde to 2-Methoxyethyl acetoacetate, a reaction temperature of 0°C, and a reaction time of 4 hours result in a 92% yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with approximately 98% purity [].
Q5: Has the synthesis of Nimodipine also benefited from process improvements?
A6: Yes, using 2-methoxyethyl acetoacetate in the synthesis of Nimodipine, along with isopropyl 3-aminocrotonate and 3-nitrobenzaldehyde, has resulted in a simplified process with fewer synthetic steps and a higher overall yield []. This optimized approach offers a more cost-effective and easily controlled method for Nimodipine production [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















